N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide (CAS 2034227-08-0) is a synthetic small-molecule benzamide derivative with a molecular formula of C19H20F3N3O2 and a molecular weight of 379.38 g/mol. The compound features a distinctive N-(pyridin-3-yl)piperidine motif—where the pyridine ring is directly attached to the piperidine nitrogen without a methylene spacer—coupled to a 4-(trifluoromethoxy)benzamide moiety via a methylene linker at the piperidine 4-position.

Molecular Formula C19H20F3N3O2
Molecular Weight 379.383
CAS No. 2034227-08-0
Cat. No. B2429695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide
CAS2034227-08-0
Molecular FormulaC19H20F3N3O2
Molecular Weight379.383
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CN=CC=C3
InChIInChI=1S/C19H20F3N3O2/c20-19(21,22)27-17-5-3-15(4-6-17)18(26)24-12-14-7-10-25(11-8-14)16-2-1-9-23-13-16/h1-6,9,13-14H,7-8,10-12H2,(H,24,26)
InChIKeySDTCRJAOTVOZLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(Pyridin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide (CAS 2034227-08-0): Core Identity and Structural Context


N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide (CAS 2034227-08-0) is a synthetic small-molecule benzamide derivative with a molecular formula of C19H20F3N3O2 and a molecular weight of 379.38 g/mol [1]. The compound features a distinctive N-(pyridin-3-yl)piperidine motif—where the pyridine ring is directly attached to the piperidine nitrogen without a methylene spacer—coupled to a 4-(trifluoromethoxy)benzamide moiety via a methylene linker at the piperidine 4-position [2]. This architecture places it within the broader class of substituted benzamide kinase inhibitor scaffolds, with structural proximity to TrkA and PI3K inhibitor chemotypes described in patent literature [3].

Why N-((1-(Pyridin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide Cannot Be Replaced by Common In-Class Analogs


Substitution within this benzamide class is not straightforward due to the compound's unique combination of a direct N-(pyridin-3-yl)piperidine junction and a para-trifluoromethoxy (–OCF3) substituent. Most structurally related benzamides in the patent and database literature employ a pyridin-3-ylmethyl linker (with an sp3 methylene spacer) rather than the direct N-aryl bond found here [1]. This direct attachment alters the piperidine nitrogen's basicity (calculated pKa shift of approximately 1.5–2.0 units lower versus the benzylamine analog) and restricts rotational freedom of the pyridine ring, potentially enforcing a more defined binding conformation [2]. Additionally, the –OCF3 group imparts distinct electronic and lipophilic properties compared to the more common –CF3 or halogen substituents, with literature evidence showing that para-trifluoromethoxy substitution can enhance target inhibitory activity relative to meta-trifluoromethyl groups in benzamide scaffolds [3]. Generic substitution with a pyridin-3-ylmethyl or 4-CF3 analog therefore risks altering both the conformational presentation of the pyridine hinge-binding motif and the electronic profile at the benzamide terminus.

Product-Specific Quantitative Evidence Guide for N-((1-(Pyridin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide


Direct N-(Pyridin-3-yl)piperidine Architecture Confers Distinct Basicity and Conformational Restraint Versus Pyridin-3-ylmethyl Analogs

The target compound features a direct N-aryl bond between the pyridin-3-yl group and the piperidine nitrogen, in contrast to the more common N-(pyridin-3-ylmethyl)piperidine scaffold that interposes an sp3 methylene spacer [1]. This structural difference is quantified through calculated physicochemical parameters: the target compound (ZINC4347635) has a logP of 4.69, while the methylene-spacer analog N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]benzamide derivatives show logP values in the 3.5–4.0 range (estimated from ZINC database comparator entries) [2]. The direct N-aryl attachment reduces the pKa of the piperidine nitrogen by approximately 1.5–2.0 log units relative to the benzylamine-type analog, altering the protonation state at physiological pH and potentially affecting membrane permeability and target binding [2]. The restricted rotation of the pyridine ring in the N-aryl configuration may pre-organize the molecule for hinge-region binding in kinase targets, a feature not available to the more flexible N-benzyl analogs [3].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Para-Trifluoromethoxy (–OCF3) Substitution Provides Differentiated Electronic and Steric Properties Compared to –CF3 and –Halogen Analogs

The 4-(trifluoromethoxy)benzamide moiety present in the target compound offers quantifiable differentiation from the more widely used 4-(trifluoromethyl)benzamide and 4-halobenzamide analogs. The Hammett substituent constant (σp) for –OCF3 is 0.35, compared to 0.54 for –CF3, indicating a moderately electron-withdrawing effect that is distinct from the stronger inductive withdrawal of –CF3 [1]. In medicinal chemistry benchmarking, the –OCF3 group has been shown to enhance CETP inhibitory activity over meta-CF3 substitution in benzamide series [2]. Furthermore, the trifluoromethoxy group offers metabolic advantages: it resists O-dealkylation that commonly degrades methoxy (–OCH3) substituents, while maintaining a similar van der Waals volume [3]. The –OCF3 group also serves as a weaker hydrogen-bond acceptor than –CF3 (H-bond acceptor strength: –OCF3 < –CF3), which can modulate off-target interactions with cytochrome P450 enzymes [3].

Fluorine Chemistry Drug Design Metabolic Stability

Scaffold Topology Differentiates the Target Compound from Thiazole-Containing 4-(Trifluoromethoxy)benzamide Analogs with Known Biological Activity

A closely related analog, N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-4-(trifluoromethoxy)benzamide, incorporates a thiazole ring between the piperidine and pyridine moieties and has demonstrated anticancer activity in cellular assays . While this thiazole-containing analog shows measurable biological effects, the target compound's simpler N-(pyridin-3-yl)piperidine architecture eliminates the metabolically vulnerable thiazole heterocycle, which is a known site for oxidative metabolism and potential reactive metabolite formation [1]. The target compound also has a lower molecular weight (379.38 vs. approximately 463.5 g/mol for the thiazole analog) and reduced topological polar surface area (tPSA ≈ 59 Ų vs. estimated >80 Ų for the thiazole-containing analog), which may confer superior membrane permeability according to Lipinski and Veber rule analyses [2].

Kinase Inhibition Anticancer Scaffold Comparison

Precedented Kinase Inhibitor Scaffold Class Provides Class-Level Confidence While Target Compound Lacks Public Bioactivity Data

The target compound's N-(pyridin-3-yl)piperidine benzamide scaffold is precedented in the patent literature as a TrkA kinase inhibitor chemotype. Array BioPharma's WO2016161572A1 patent describes a series of substituted heteroaryl benzamide compounds as tropomyosin-related kinase (Trk) family inhibitors, with exemplified compounds demonstrating TrkA IC50 values in the 20–40 nM range in enzymatic assays [1]. For example, disclosed compounds BDBM136586 and BDBM200611 from this patent series show TrkA IC50 values of 22.2 nM and 40.6 nM, respectively, in Omnia kinase assays [2]. It is important to note that the specific target compound (CAS 2034227-08-0) has no publicly reported biological activity data in ChEMBL or BindingDB as of 2026 [3]. The class-level inference therefore provides directional guidance only; direct experimental profiling of this specific compound is required to confirm target engagement and selectivity.

Kinase Selectivity TrkA Inhibition Patent Landscape

Recommended Research and Procurement Application Scenarios for N-((1-(Pyridin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide


Kinase Selectivity Panel Screening Using the N-(Pyridin-3-yl)piperidine Benzamide Scaffold

Based on the compound's structural alignment with the TrkA inhibitor chemotype described in WO2016161572A1 [1], the most appropriate initial application is broad-panel kinase selectivity screening. The direct N-(pyridin-3-yl)piperidine architecture (lacking a methylene spacer) may confer differential selectivity compared to N-benzyl analogs. Procurement for this purpose should be accompanied by a panel of comparator compounds including N-(pyridin-3-ylmethyl)piperidine benzamides to experimentally quantify the impact of the N-aryl vs. N-benzyl structural dichotomy on selectivity.

Metabolic Stability Assessment of the 4-Trifluoromethoxy Substituent in Head-to-Head Comparison with 4-Trifluoromethyl and 4-Methoxy Analogs

The –OCF3 group offers a predicted metabolic stability advantage over –OCH3 (resistance to O-dealkylation) while providing distinct electronic properties versus –CF3 (Hammett σp 0.35 vs. 0.54) [2]. This compound is well-suited for comparative microsomal or hepatocyte stability studies where matched pairs of –OCF3, –CF3, and –OCH3 benzamide analogs are incubated under identical conditions to quantify intrinsic clearance (CLint) and identify metabolite formation pathways.

Physicochemical Property Benchmarking for CNS Drug Discovery Programs

With a calculated logP of 4.69 and a tPSA of 59 Ų [3], the compound falls within favorable CNS drug-like property space (tPSA < 90 Ų, logP 1–5). The restricted rotatable bond count (5) and direct N-aryl piperidine architecture may confer improved brain penetration relative to more flexible analogs. This compound can serve as a reference standard in CNS permeability assays (e.g., PAMPA-BBB or MDCK-MDR1) to benchmark the impact of the N-(pyridin-3-yl)piperidine motif on membrane permeability.

Structure-Based Drug Design Using the Compound as a Minimal Scaffold Template

The compound's relatively simple structure (MW 379.38, 3 rings, 5 rotatable bonds) makes it an attractive starting point for fragment- or scaffold-based lead optimization [3]. Its direct N-(pyridin-3-yl)piperidine hinge-binding motif can serve as a docking template for virtual screening campaigns targeting kinases with a known preference for pyridine-based hinge binders. Procurement in gram quantities is recommended to support co-crystallization trials with purified kinase domains or X-ray crystallography to experimentally define the binding mode.

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